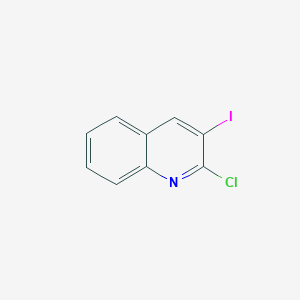

2-Chlor-3-iodchinolin

Übersicht

Beschreibung

2-Chloro-3-iodoquinoline is a compound that falls within the broader class of chloroquinoline derivatives. These compounds are known for their potential biological activities, which include antioxidant, anti-diabetic, antimycotic, antinociceptive, anti-inflammatory, and anticonvulsant properties . The chloroquinoline core is a common motif in medicinal chemistry due to its structural similarity to many biologically active molecules.

Synthesis Analysis

The synthesis of chloroquinoline derivatives can be achieved through various methods. One approach involves the Friedländer synthesis, which has been used to create compounds like ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Another method includes the single-step synthesis of 3-iodoquinolines from 2-aminophenyl ketones through a regioselective electrophilic cyclization . Additionally, directed ortho-lithiation of chloroquinolines has been employed to synthesize 2,3-disubstituted quinolines, showcasing the versatility of functionalization methodologies .

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been elucidated using techniques such as FT-IR, NMR, and Mass spectra using GCMS. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by interactions such as C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, which generate a three-dimensional supramolecular network .

Chemical Reactions Analysis

Chloroquinoline derivatives undergo a variety of chemical reactions. These reactions can involve the chloro substituent, the aldehyde group, or both, leading to the synthesis of biologically important compounds . The reactivity of the chloro group towards nucleophiles has been exploited to create a wide array of substituted quinolines, including those with alkoxy, amino, hydroxy, carbonyl, iodo, trimethylsilyl, or boronic acid moieties . The chemistry of chloroquinoline-3-carbonitriles has also been reviewed, highlighting the diverse synthetic methods and reactions of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of halogen atoms like chlorine and iodine can affect the compound's reactivity, solubility, and interactions with biological targets. The antioxidant activity of these compounds has been demonstrated using the DPPH method, where they exhibited good inhibition percentages compared to ascorbic acid . The antimycotic activity of certain chloroquinoline derivatives has also been confirmed through in vitro testing against various microorganisms . Furthermore, the pharmacological properties of these compounds, such as drug-likeness and ADMET profiles, have been predicted through computational studies .

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Chinolinderivaten

2-Chlor-3-iodchinolin dient als vielseitiges Gerüst für die Synthese einer breiten Palette von biologisch aktiven Chinolinderivaten. Diese Derivate werden ausgiebig auf ihre potenzielle Verwendung in der medizinischen Chemie untersucht, insbesondere als Leitstrukturen in der Medikamentenentwicklung .

Palladium-katalysierte Kreuzkupplungsreaktionen

Diese Verbindung ist ein Schlüsselsubstrat in palladium-katalysierten Suzuki-Kreuzkupplungsreaktionen. Es reagiert mit Arylboronsäuren unter Bildung von Triarylchinolinen, die wertvolle Zwischenprodukte bei der Synthese komplexer organischer Moleküle sind .

Zukünftige Richtungen

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest potential future directions for the study and application of 2-Chloro-3-iodoquinoline . The development of green synthetic methods and the synthesis of bioactive heterocyclic compounds are areas of ongoing research .

Wirkmechanismus

Target of Action

Quinoline derivatives, such as clioquinol , are known to have antifungal properties, suggesting that the targets could be enzymes or structures unique to fungi.

Mode of Action

It’s worth noting that clioquinol, a quinoline derivative, is known to be bacteriostatic . This suggests that 2-Chloro-3-iodoquinoline might also inhibit the growth of bacteria, although the precise mechanism is unknown .

Biochemical Pathways

Quinoline derivatives have been synthesized through pd-mediated simultaneous c–h (aldehyde) and c–x bond activation , which might suggest potential interactions with biochemical pathways involving these bonds.

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.38 , suggesting moderate lipophilicity, which could influence its distribution within the body.

Result of Action

Some novel 2-chloro-3- (1h-benzo [d]imidazol-2-yl)quinoline derivatives have shown moderate to high inhibitory activities against certain tumor cell lines , suggesting potential antitumor activity for 2-Chloro-3-iodoquinoline.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-iodoquinoline. For instance, factors such as pH, presence of other organic or inorganic compounds, and temperature can affect the formation of disinfection by-products during water chlorination . .

Eigenschaften

IUPAC Name |

2-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKSSUOSONRGPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562220 | |

| Record name | 2-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128676-85-7 | |

| Record name | 2-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)